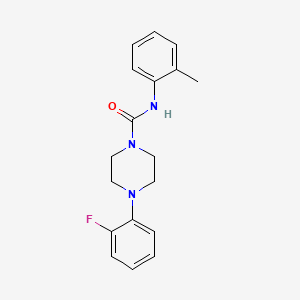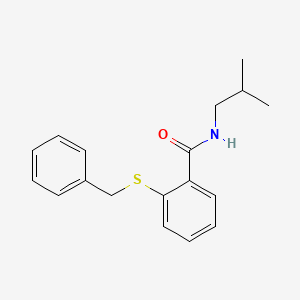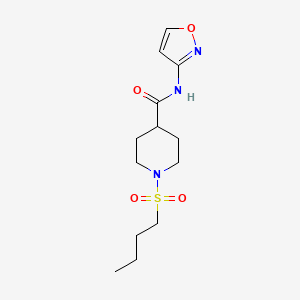
4-(2-fluorophenyl)-N-(2-methylphenyl)-1-piperazinecarboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(2-fluorophenyl)-N-(2-methylphenyl)-1-piperazinecarboxamide, also known as MPFP, is a small molecule that has been studied for its potential therapeutic applications. This compound belongs to the class of piperazine derivatives and has gained attention due to its unique chemical structure and properties. The following paper will provide an overview of the synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions for MPFP.
Wirkmechanismus
The mechanism of action of 4-(2-fluorophenyl)-N-(2-methylphenyl)-1-piperazinecarboxamide is not fully understood, but it is believed to involve the modulation of various signaling pathways. 4-(2-fluorophenyl)-N-(2-methylphenyl)-1-piperazinecarboxamide has been shown to interact with the serotonin 5-HT1A receptor, which is a G protein-coupled receptor. Activation of this receptor leads to the inhibition of adenylate cyclase and the subsequent reduction in cyclic AMP (cAMP) levels. 4-(2-fluorophenyl)-N-(2-methylphenyl)-1-piperazinecarboxamide has also been shown to inhibit the activity of the enzyme phosphodiesterase type 4 (PDE4), which is involved in the degradation of cAMP. The reduction in cAMP levels leads to the activation of protein kinase A (PKA), which is involved in the regulation of various cellular processes such as gene expression, cell proliferation, and apoptosis.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 4-(2-fluorophenyl)-N-(2-methylphenyl)-1-piperazinecarboxamide are dependent on the specific target and signaling pathway involved. In the central nervous system, 4-(2-fluorophenyl)-N-(2-methylphenyl)-1-piperazinecarboxamide has been shown to have anxiolytic and antidepressant effects. 4-(2-fluorophenyl)-N-(2-methylphenyl)-1-piperazinecarboxamide has been shown to increase the release of dopamine and norepinephrine, which are neurotransmitters involved in the regulation of mood and emotion. In cancer cells, 4-(2-fluorophenyl)-N-(2-methylphenyl)-1-piperazinecarboxamide has been shown to induce apoptosis and inhibit cell proliferation by activating various signaling pathways such as the mitogen-activated protein kinase (MAPK) pathway and the phosphatidylinositol 3-kinase (PI3K)/Akt pathway. In inflammatory cells, 4-(2-fluorophenyl)-N-(2-methylphenyl)-1-piperazinecarboxamide has been shown to reduce the production of pro-inflammatory cytokines and chemokines by inhibiting the activity of transcription factors such as nuclear factor-kappa B (NF-κB) and activator protein-1 (AP-1).
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using 4-(2-fluorophenyl)-N-(2-methylphenyl)-1-piperazinecarboxamide in lab experiments include its unique chemical structure and properties, its potential therapeutic applications, and its availability. 4-(2-fluorophenyl)-N-(2-methylphenyl)-1-piperazinecarboxamide is a small molecule that can be easily synthesized and modified to obtain analogs with improved properties. 4-(2-fluorophenyl)-N-(2-methylphenyl)-1-piperazinecarboxamide has been studied for its potential therapeutic applications in various fields, which makes it a promising candidate for drug development. The limitations of using 4-(2-fluorophenyl)-N-(2-methylphenyl)-1-piperazinecarboxamide in lab experiments include its limited specificity and selectivity, its potential toxicity, and its complex mechanism of action. 4-(2-fluorophenyl)-N-(2-methylphenyl)-1-piperazinecarboxamide interacts with multiple targets and signaling pathways, which can lead to off-target effects and potential toxicity. The complex mechanism of action of 4-(2-fluorophenyl)-N-(2-methylphenyl)-1-piperazinecarboxamide also makes it difficult to identify the specific target and signaling pathway involved in a particular biological process.
Zukünftige Richtungen
The future directions for 4-(2-fluorophenyl)-N-(2-methylphenyl)-1-piperazinecarboxamide include the development of analogs with improved properties, the identification of specific targets and signaling pathways involved in its mechanism of action, and the evaluation of its therapeutic potential in clinical trials. The development of analogs with improved specificity and selectivity can lead to the identification of more specific targets and signaling pathways involved in the biological effects of 4-(2-fluorophenyl)-N-(2-methylphenyl)-1-piperazinecarboxamide. The identification of specific targets and signaling pathways can lead to the development of more targeted therapies and the identification of biomarkers for patient selection. The evaluation of its therapeutic potential in clinical trials can lead to the development of new drugs for the treatment of various diseases.
Synthesemethoden
The synthesis method of 4-(2-fluorophenyl)-N-(2-methylphenyl)-1-piperazinecarboxamide involves the reaction of 2-fluoroaniline and 2-methylaniline with piperazine-1-carboxylic acid in the presence of a coupling agent such as N-ethyl-N’-(3-dimethylaminopropyl) carbodiimide (EDC) and N-hydroxysuccinimide (NHS). The reaction is carried out in an organic solvent such as dichloromethane or dimethylformamide at a low temperature. The resulting product is purified by column chromatography to obtain pure 4-(2-fluorophenyl)-N-(2-methylphenyl)-1-piperazinecarboxamide.
Wissenschaftliche Forschungsanwendungen
4-(2-fluorophenyl)-N-(2-methylphenyl)-1-piperazinecarboxamide has been studied for its potential therapeutic applications in various fields such as neuroscience, oncology, and immunology. In neuroscience, 4-(2-fluorophenyl)-N-(2-methylphenyl)-1-piperazinecarboxamide has been shown to have an affinity for the serotonin 5-HT1A receptor, which is involved in the regulation of mood, anxiety, and stress. 4-(2-fluorophenyl)-N-(2-methylphenyl)-1-piperazinecarboxamide has been investigated as a potential treatment for anxiety disorders and depression. In oncology, 4-(2-fluorophenyl)-N-(2-methylphenyl)-1-piperazinecarboxamide has been studied for its anti-cancer properties. 4-(2-fluorophenyl)-N-(2-methylphenyl)-1-piperazinecarboxamide has been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting cell proliferation. In immunology, 4-(2-fluorophenyl)-N-(2-methylphenyl)-1-piperazinecarboxamide has been studied for its anti-inflammatory properties. 4-(2-fluorophenyl)-N-(2-methylphenyl)-1-piperazinecarboxamide has been shown to reduce the production of pro-inflammatory cytokines and chemokines, which are involved in the pathogenesis of inflammatory diseases.
Eigenschaften
IUPAC Name |
4-(2-fluorophenyl)-N-(2-methylphenyl)piperazine-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20FN3O/c1-14-6-2-4-8-16(14)20-18(23)22-12-10-21(11-13-22)17-9-5-3-7-15(17)19/h2-9H,10-13H2,1H3,(H,20,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AGMAXZMXPIANEK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1NC(=O)N2CCN(CC2)C3=CC=CC=C3F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20FN3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-propyl-4-[3-(trifluoromethyl)phenyl]-1-piperazinecarboxamide](/img/structure/B5462999.png)
![2-[5-chloro-6-oxo-4-(1-pyrrolidinyl)-1(6H)-pyridazinyl]-N-(3,4-dimethoxyphenyl)acetamide](/img/structure/B5463002.png)
![2-(2,7-diazaspiro[4.5]dec-2-ylmethyl)benzonitrile dihydrochloride](/img/structure/B5463018.png)
![4-chloro-2-[3-(2-thienyl)acryloyl]phenyl 2-methoxybenzoate](/img/structure/B5463034.png)

![N-[(5-chloro-1H-benzimidazol-2-yl)methyl]-N-methyl-2-(3-pyrrolidinyl)benzamide dihydrochloride](/img/structure/B5463046.png)
![1-(ethylsulfonyl)-N-[3-(trifluoromethyl)benzyl]-3-piperidinecarboxamide](/img/structure/B5463052.png)
![1-methyl-1'-[(5-methyl-1-propyl-1H-pyrazol-4-yl)carbonyl]spiro[indole-3,3'-piperidin]-2(1H)-one](/img/structure/B5463055.png)
![N-[1-(4-methoxyphenyl)ethyl]cyclohexanecarboxamide](/img/structure/B5463066.png)

![2-[(1H-benzimidazol-2-ylmethyl)thio]-N-(2-methoxyphenyl)acetamide](/img/structure/B5463081.png)

![methyl 2-{[3-(1,3-benzodioxol-5-yl)-2-cyanoacryloyl]amino}-5-propyl-3-thiophenecarboxylate](/img/structure/B5463089.png)